molecular formula C17H20O3 B1591150 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol CAS No. 57371-44-5

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Cat. No.: B1591150
CAS No.: 57371-44-5
M. Wt: 272.34 g/mol
InChI Key: VEJWDVSLFQNNAN-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a propanol backbone with a benzyloxy and methoxy substitution on the phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its role in cancer therapy and cell signaling pathways.

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. Studies have demonstrated its ability to inhibit hypoxia-inducible factor 1 (HIF-1), a critical regulator of tumor growth and metastasis.

  • Mechanism of Action : The compound inhibits HIF-1α expression under hypoxic conditions, leading to decreased vascular endothelial growth factor (VEGF) secretion, which is essential for angiogenesis in tumors .
  • Cell Line Studies : In vitro studies using human embryonic kidney cells (HEK-293T) showed that treatment with the compound significantly reduced HIF-1 activity, leading to diminished expression of HIF target genes involved in cell cycle progression and angiogenesis .

Anti-Metastatic Effects

In addition to its anticancer properties, this compound has shown promise in reducing metastasis in various cancer models.

  • Case Study : A study on hepatocellular carcinoma (HCC) demonstrated that the compound suppressed cell migration and invasion in Huh7 cells, a cell line with a mutated p53 gene. The compound enhanced E-cadherin expression while downregulating vimentin and matrix metalloproteinase 9 (MMP-9), markers associated with epithelial–mesenchymal transition (EMT) .

Research Findings Summary

Biological Activity Effect Observed Mechanism
AnticancerInhibition of HIF-1α expressionDecreased VEGF secretion
Anti-MetastaticReduced migration and invasion in Huh7 cellsUpregulation of E-cadherin; downregulation of vimentin
CytotoxicitySuppressed viability of cancer cellsInduced apoptosis at higher concentrations

Study 1: Inhibition of HIF-1 Activity

A series of experiments were conducted using HEK-293T cells treated with varying concentrations of the compound. The results indicated that at concentrations between 10 nM to 100 nM, there was a significant decrease in HIF-1α levels, correlating with reduced VEGF mRNA levels . This suggests a direct link between the compound's concentration and its inhibitory effects on tumor-promoting factors.

Study 2: Anti-Metastatic Properties in Hepatocellular Carcinoma

In another study focusing on HCC, treatment with non-cytotoxic concentrations of the compound (5 μM) resulted in significant suppression of cell motility as measured by Boyden chamber assays. The IC50 value for cytotoxicity was determined to be approximately 48.22 μM after 24 hours . These findings underscore the compound's potential as an anti-metastatic agent.

Scientific Research Applications

Pharmaceutical Applications

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural components allow it to interact with biological systems, potentially influencing cellular pathways related to proliferation and apoptosis. Ongoing research is focused on elucidating these interactions to assess its therapeutic potential.

Potential Biological Activities

Research indicates that this compound may exhibit:

  • Antiproliferative effects : Initial studies suggest it could inhibit cell growth in certain cancer cell lines.
  • Influence on apoptosis : It may modulate apoptotic pathways, which are critical in cancer treatment.

Chemical Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Advanced techniques such as continuous flow reactors are employed to optimize yield and purity, utilizing efficient catalysts and controlled reaction environments.

Biochemical Research

As a subject of biochemical studies, this compound has shown promise in:

  • Targeting specific enzymes : It has been noted for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6 . This indicates potential drug-drug interaction profiles that warrant further investigation.
  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent .

Data Tables

EnzymeInhibition Status
CYP1A2Inhibitor
CYP2C19Inhibitor
CYP2D6Inhibitor
CYP2C9No inhibition
CYP3A4No inhibition

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various phenolic compounds including this compound on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study was conducted to evaluate the absorption and metabolism of this compound in vivo. The findings highlighted its favorable bioavailability and moderate solubility, making it a candidate for further development in drug formulation .

Q & A

Q. Basic: What are the common synthetic routes for 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol?

Answer:
The synthesis typically involves multi-step organic reactions. A representative approach includes:

Bromination and Methylation : Starting from vanillin derivatives, bromination at specific positions followed by benzyloxy protection (e.g., using benzyl bromide) to stabilize reactive hydroxyl groups .

Aldol Condensation : Coupling intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde with propanal derivatives under basic conditions to form the propanol backbone.

Reduction : Reducing ketone intermediates (e.g., using LiAlH₄) to yield the final alcohol .
Key characterization steps involve NMR and MS to confirm structural integrity .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing benzyloxy and methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Gloves and lab coats, as safety data sheets indicate limited hazard classification but recommend caution due to incomplete toxicological profiles .
  • Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation of the benzyloxy group .

Q. Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Pd/C or Raney Ni for hydrogenation steps to minimize side reactions .
  • Temperature Control : Maintaining ≤0°C during sensitive steps (e.g., LiAlH₄ reduction) to prevent over-reduction .
  • Design of Experiments (DOE) : Systematic variation of pH, solvent polarity (e.g., THF vs. DCM), and reaction time to identify optimal conditions .

Q. Advanced: How are spectral data contradictions resolved (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR Techniques : COSY and HSQC to resolve overlapping proton and carbon signals, particularly in aromatic regions .
  • Crystallographic Validation : Single-crystal X-ray diffraction to confirm ambiguous stereochemistry or regiochemistry .
  • Comparative Analysis : Benchmarking against structurally related compounds (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol) to assign peaks .

Q. Advanced: What methodologies assess its biological activity and pharmacokinetics?

Answer:

  • In Vitro Assays : Liver microsome studies to evaluate metabolic stability, using LC-MS to track metabolite formation (e.g., demethylation or benzyloxy cleavage) .
  • Protein Binding : Fluorescence displacement assays with human serum albumin to estimate binding affinity .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption, critical for drug development pipelines .

Q. Advanced: How is stereochemical purity ensured during synthesis?

Answer:

  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers, validated by optical rotation .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry .
  • Vibrational Circular Dichroism (VCD) : To confirm absolute configuration when crystallography is not feasible .

Q. Advanced: How are ADME (Absorption, Distribution, Metabolism, Excretion) properties studied?

Answer:

  • Metabolic Profiling : Incubation with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic pathways .
  • Plasma Stability Tests : Monitoring degradation in simulated plasma (pH 7.4, 37°C) via HPLC .
  • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to track biodistribution .

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWDVSLFQNNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561246
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57371-44-5
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57371-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 82, ethyl 4-benzyloxy-3-methoxycinnamate was subjected to reduction with lithium aluminum hydride to obtain 3-(4-benzyloxy-3-methoxyphenyl)propanol. The yield was 56%. Recrystallization from ethyl acetate-hexane gave colorless prisms, 57-58° C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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